molecular formula C6H12O3 B1200971 Methyl 3-hydroxypentanoate CAS No. 56009-31-5

Methyl 3-hydroxypentanoate

Cat. No. B1200971
CAS RN: 56009-31-5
M. Wt: 132.16 g/mol
InChI Key: XHFXKKFVUDJSPJ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxypentanoate, also known as Methyl γ-Hydroxyvalerate, is a colorless liquid with a fruity odor. It is commonly used in the fragrance industry as a flavoring agent. The molecular formula is C6H12O3 .


Synthesis Analysis

Methyl 3-hydroxypentanoate can be synthesized by microbial asymmetric reduction of 3-oxopentanoic esters . It has been extensively employed as a starting material for the development of chiral ligands and catalysts, enabling precise control over stereochemistry in organic reactions .


Molecular Structure Analysis

The molecular structure of Methyl 3-hydroxypentanoate consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has 4 freely rotating bonds, 3 hydrogen bond acceptors, and 1 hydrogen bond donor . The polar surface area is 47 Å2 and the molar refractivity is 33.1±0.3 cm^3 .


Physical And Chemical Properties Analysis

Methyl 3-hydroxypentanoate has a density of 1.0±0.1 g/cm3, a boiling point of 203.9±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.9 mmHg at 25°C . The enthalpy of vaporization is 51.2±6.0 kJ/mol and the flash point is 80.9±12.6 °C . The index of refraction is 1.427 .

Scientific Research Applications

  • Chemical Synthesis and Catalysis : Methyl 3-hydroxypentanoate is used in chemical synthesis, notably in cobalt carbonyl-catalyzed hydroesterification of butadiene with carbon monoxide and methanol to produce methyl 3-pentenoate and dimethyl adipate (Matsuda, 1973).

  • Organic Chemistry and Enantioselective Synthesis : It serves as a precursor in the synthesis of optically active compounds, illustrating its use in creating chiral molecules for pharmaceutical and chemical research (Chu et al., 1992).

  • Biocatalysis and Enzymatic Resolution : The compound is used in the study of biocatalysis, particularly in the resolution of chiral compounds using enzymes like Candida antarctica lipase B (García-Urdiales et al., 2009).

  • Synthesis of Organoleptic Compounds : Methyl 3-hydroxypentanoate and its derivatives have applications in the synthesis of compounds with specific organoleptic properties, useful in perfumery and flavor industries (Snowden et al., 2005).

  • Biochemical and Pharmaceutical Research : It is involved in the synthesis of biologically active compounds and in the study of enzyme-catalyzed reactions, important for pharmaceutical research and drug development (Basu Baul et al., 2009).

  • Biorefinery and Green Chemistry : Methyl 3-hydroxypentanoate is a key intermediate in biorefinery processes, showing the potential in the valorization of biomass-derived compounds (Geboers et al., 2014).

  • Tissue Engineering and Biomedical Applications : Derivatives of Methyl 3-hydroxypentanoate, particularly polyhydroxyalkanoates, are explored for use in tissue engineering, showcasing its relevance in biomedical material science (Chen & Wu, 2005).

Safety And Hazards

Methyl 3-hydroxypentanoate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

methyl 3-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFXKKFVUDJSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337118
Record name Methyl 3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxypentanoate

CAS RN

56009-31-5
Record name Methyl 3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl-3-oxo-pentanoate (31) (20 g) noyori hydrogenation with RuCl2 [(S)-BINAP] (60 mg), in methanol was added. The flask was charged with hydrogen gas (5 atm) at 100° C. The resulting suspension was vigorously stirred for 48 hours. The reaction mixture was diluted with methanol and the combined organic layers were filtered through a Celite pad. The combined organic phases were evaporated in a rotary evaporator to yield the product (S) isomer of methyl-3-hydroxy-pentanoate (32). The methyl-3-hydroxy-pentanoate (secondary alcohol-32) was protected with TBDMSCl in the presence of imidazole in dichloro methane. The reaction mixture was stirred for 24 hours at room temperature. This reaction was quenched with aqueous saturated sodium bicarbonate and extracted with dichloro methane. The combined organic phases were dried over Na2SO4 and the combined organic phases were evaporated in a rotary evaporator to yield the TBS protected product (33). A stirred solution of ester was reduced with di-isobutyl aluminum hydride in dichloro methane at −78° C. for 5 hours. This reaction mixture was quenched with saturated aqueous sodium potassium tartarate. The combined organic and aqueous layers were filtered and organic layer was separated by separating funnel. The aqueous layer was extracted with dichloro methane. The combined organic phases were dried over Na2SO4 and the combined organic phases were evaporated in a rotary evaporator to yield the product primary alcohol (34) as a pale yellow liquid. The primary alcohol was protected with methane sulfonyl chloride in the presence of TEA in dichloromethane. The reaction mixture was stirred for 4 hours at 0° C. This reaction was quenched with aqueous saturated sodium bicarbonate and extracted with dichloro methane. The combined organic phases were dried over Na2SO4 and the combined organic phases were evaporated in a rotary evaporator to yield the methane sulfonyl protected product (35). The methane sulfonyl protected primary alcohol was stirred at 70° C. with NaN3 in DMF for 16 hours. A stirred solution of TBS protected secondary alcohol. This reaction was quenched with pre cooled ice water and extracted with diethyl ether. The combined organic phases were dried over Na2SO4. The combined organic phases were evaporated in a rotary evaporator to yield the azido product as a colorless liquid (36). This was deprotected with TBAF in tetrahydrofuran at room temperature. This reaction was quenched with saturated ammonium chloride solution and extracted with diethyl ether; the combined organic phases were dried over Na2SO4 and evaporated on rotary evaporator to yield the product 1-azido-3-pentanol (36A) as a colorless liquid.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178
Citations
K Mori, H Mori, T Sugai - Tetrahedron, 1985 - Elsevier
… Ah&act-Both the enantiomers of methyl 3-hydroxypentanoate were prepared by microbial asymmetric reduction of 3-oxopentanoic esters. Conversion of methyl 3-hydroxypentanoate …
Number of citations: 125 www.sciencedirect.com
JK Phillips, JM Chong, JF Andersen… - Entomologia …, 1989 - Wiley Online Library
… The use of synthetic (2S,3R)-l-ethylpropyl 2-methyl-3-hydroxypentanoate in monitoring traps should lead to more efficient control of granary weevils. This will be realized if sitophilate…
Number of citations: 41 onlinelibrary.wiley.com
X Xie, C Khosla, DE Cane - Journal of the American Chemical …, 2017 - ACS Publications
… , (2S)-2-methyl-3-ketoacyl-ACP-specific, mutant ketoreductases, EryKR6-G324T/L333H or AmpKR2-G355T/Q364H, produced any detectable methyl 2-methyl-3-hydroxypentanoate (8), …
Number of citations: 17 pubs.acs.org
Y Ensari, GV Dhoke, MD Davari… - … A European Journal, 2017 - Wiley Online Library
… cpADH5 WT is a S-selective alcohol dehydrogenase (ADH) and does not convert 3-hydroxy fatty acid methyl esters larger than methyl 3-hydroxypentanoate. Thus, methyl 3-…
R Castonguay, CR Valenzano, AY Chen… - Journal of the …, 2008 - ACS Publications
… [KS][AT] and ACP domains from the 6-deoxyerythronolide B synthase (DEBS) in the presence of the N-acetylcysteamine thioester of syn-(2S,3R)-2-methyl-3-hydroxypentanoate (6), …
Number of citations: 53 pubs.acs.org
T Ebata, K Mori - Agricultural and biological chemistry, 1987 - academic.oup.com
… ,3R,I'R)-serricorone (2), sex pheromone components of the cigarette beetle (Lasioderma serricorne F.), were synthesized, starting from the enantiomers of methyl 3-hydroxypentanoate. …
Number of citations: 18 academic.oup.com
E García‐Urdiales, N Ríos‐Lombardía… - …, 2009 - Wiley Online Library
… Preparation of 1-substituted-1-oxopentan-3-yl benzoates (4 and 5a,b): Methyl 3-hydroxypentanoate (1) or the corresponding 3-hydroxyamide (3 a or b, 0.38 mmol) was dissolved in …
F Yoshizako, T Kuramoto, A Nishimura… - Journal of fermentation …, 1998 - Elsevier
Chlorella pyrenoidosa Chick catalyzed the reduction of methyl 3-oxopentanoate (Me 3-oxoPen) to the corresponding (S)-(+)-3-hydroxy ester in 60% enantiomeric excess (ee). An …
Number of citations: 11 www.sciencedirect.com
K Umano, Y Hagi, K Nakahara, A Shoji… - Journal of Agricultural …, 1992 - ACS Publications
Volatile constituents of green and ripened pineapples were isolated and identified by gas chromatography and gas chromatography/mass spectrometry. The numbers of volatiles found …
Number of citations: 142 pubs.acs.org
K Nakamura, Y Kawai, S Oka, A Ohno - Bulletin of the Chemical …, 1989 - journal.csj.jp
… It should be mentioned that ee of methyl 3-hydroxypentanoate obtained from the reduction without an additive is only 12%, which means that the enzyme(s) which affords the D-product (…
Number of citations: 116 www.journal.csj.jp

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